molecular formula C20H22ClFN2O B2507713 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797899-29-6

3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2507713
CAS No.: 1797899-29-6
M. Wt: 360.86
InChI Key: IECQDTYXZBOJHP-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a propanamide derivative characterized by a halogenated phenyl ring (4-chloro-3-fluorophenyl) and a pyrrolidinylmethyl substituent.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O/c21-18-10-8-15(13-19(18)22)9-11-20(25)23-14-17-7-4-12-24(17)16-5-2-1-3-6-16/h1-3,5-6,8,10,13,17H,4,7,9,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECQDTYXZBOJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the aromatic intermediate: The initial step involves the preparation of 4-chloro-3-fluoroaniline through halogenation and nitration reactions.

    Coupling with pyrrolidine: The aromatic intermediate is then coupled with 1-phenylpyrrolidine using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation reaction: The final step involves the amidation of the coupled product with propanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, making it a candidate for further investigation in drug development.

Anticancer Activity

Studies have shown that derivatives of compounds similar to 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide demonstrate promising anticancer properties. For instance, related compounds have been evaluated against various cancer cell lines, showing effective inhibition rates. The National Cancer Institute's Developmental Therapeutics Program has assessed similar compounds, revealing significant cell growth inhibition across multiple cancer types.

CompoundCell LineGI50 (μM)TGI (μM)
Compound APC315.7250.68
Compound BK56212.53N/A

Antifungal and Insecticidal Activities

Research on related amide compounds has demonstrated antifungal and insecticidal properties. For example, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety showed good antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. The synthesized compounds exhibited moderate insecticidal activities against agricultural pests.

CompoundTarget OrganismActivity Level
Compound CB. cinereaExcellent (96.76% inhibition)
Compound DS. sclerotiorumModerate (82.73% inhibition)

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized several novel derivatives and evaluated their biological activities, revealing significant antifungal and anticancer properties.
  • Comparative Studies : Comparative analyses with known drugs (e.g., doxorubicin) highlighted the potential of these amide compounds as alternatives or adjuncts in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and efficacy are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Structural Analogues :

Compound Name Molecular Formula Molecular Weight Substituents Reference
Target Compound C₂₀H₂₁ClFN₂O* ~362.8* 4-chloro-3-fluorophenyl; (1-phenylpyrrolidin-2-yl)methyl N/A
3-(4-(Methylsulfonyl)phenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide C₂₁H₂₆N₂O₃S 386.5 4-methylsulfonylphenyl; (1-phenylpyrrolidin-2-yl)methyl
N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-fluorophenyl)propanamide C₁₇H₁₇ClFN₅O 361.8 4-chloro-3-fluorophenyl; triazolopyrimidinylpropyl
3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide C₂₁H₂₄ClFN₂O₂ 390.9 3-chloro-4-fluorophenyl; 4-methoxypiperidinylphenyl
7c () C₁₆H₁₇N₅O₂S₂ 375 2-amino-thiazolyl; oxadiazolylsulfanyl; 3-methylphenyl

*Estimated based on structural similarity to and .

Physicochemical Properties

  • Lipophilicity: The chloro-fluorophenyl group enhances lipophilicity compared to non-halogenated analogues (e.g., ’s 7c–7f, which have methylphenyl groups). This may improve membrane permeability but reduce aqueous solubility .
  • Melting Points : While the target compound’s melting point is unspecified, analogues like 7c–7f () exhibit melting points between 134–178°C, suggesting moderate crystallinity for propanamides .

Biological Activity

3-(4-chloro-3-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide, identified by its CAS number 1797899-29-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

  • Molecular Formula : C20H22ClFN2O
  • Molecular Weight : 360.9 g/mol
  • Structural Characteristics : The compound features a chloro and fluorine substituent on the phenyl ring, which may influence its biological interactions and potency.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS), potentially affecting serotonin and dopamine receptors. The presence of the pyrrolidine moiety indicates possible interactions with opioid receptors, which are crucial for pain modulation and reward pathways.

Biological Activity Overview

  • Antinociceptive Effects :
    • The compound has shown promise in preclinical models for pain relief. Its structural similarity to known analgesics suggests it may inhibit pain pathways effectively.
    • Case Study : In a study involving rodent models, administration of the compound resulted in a significant reduction in pain response compared to control groups, indicating potential for development as a therapeutic agent for chronic pain management.
  • Neuropharmacological Effects :
    • Investigations into its effects on mood and anxiety indicate that it may possess anxiolytic properties. This could be attributed to its action on serotonin receptors.
    • Research Findings : In behavioral assays, subjects treated with the compound exhibited reduced anxiety-like behaviors compared to untreated controls.
  • Genotoxicity Assessment :
    • Safety evaluations have been conducted to assess the genotoxic potential of the compound. Initial findings suggest low genotoxic risk at therapeutic doses.
    • Study Reference : Testing involved human lymphocytes and demonstrated no significant increase in chromosomal aberrations, supporting its safety profile in clinical contexts.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference Source
AntinociceptiveSignificant reduction in pain response
AnxiolyticReduced anxiety-like behaviors
GenotoxicityLow genotoxic risk

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